2-Chloro-N-((5-(3-fluoropyridin-4-yl)-1,3,4-thiadiazol-2-yl)methyl)propanamide
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Overview
Description
2-Chloro-N-((5-(3-fluoropyridin-4-yl)-1,3,4-thiadiazol-2-yl)methyl)propanamide is a synthetic organic compound that features a complex structure incorporating a fluoropyridine ring, a thiadiazole ring, and a propanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-((5-(3-fluoropyridin-4-yl)-1,3,4-thiadiazol-2-yl)methyl)propanamide typically involves multiple steps:
Formation of the Fluoropyridine Ring: The fluoropyridine ring can be synthesized through various methods, including the reaction of pyridine with fluorinating agents such as N-fluoropyridinium salts.
Synthesis of the Thiadiazole Ring: The thiadiazole ring is often formed by cyclization reactions involving thiosemicarbazides and appropriate electrophiles.
Coupling Reactions: The fluoropyridine and thiadiazole intermediates are then coupled using suitable reagents and conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-((5-(3-fluoropyridin-4-yl)-1,3,4-thiadiazol-2-yl)methyl)propanamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .
Scientific Research Applications
2-Chloro-N-((5-(3-fluoropyridin-4-yl)-1,3,4-thiadiazol-2-yl)methyl)propanamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its properties may be exploited in the development of new materials with specific electronic or optical characteristics.
Biological Research: The compound can be used as a tool in studying biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 2-Chloro-N-((5-(3-fluoropyridin-4-yl)-1,3,4-thiadiazol-2-yl)methyl)propanamide involves its interaction with specific molecular targets. The fluoropyridine and thiadiazole rings may interact with enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets would depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: A related compound with a similar fluoropyridine structure.
N-((3-(4-fluoro-3-(trifluoromethyl)phenyl)isoxazol-5-yl)methyl)(5-methyl-1H-indol-3-yl)methanamine hydrochloride: Another compound with fluorinated aromatic rings and potential biological activity.
Uniqueness
2-Chloro-N-((5-(3-fluoropyridin-4-yl)-1,3,4-thiadiazol-2-yl)methyl)propanamide is unique due to its combination of a fluoropyridine ring and a thiadiazole ring, which may confer distinct chemical and biological properties compared to other similar compounds .
Properties
IUPAC Name |
2-chloro-N-[[5-(3-fluoropyridin-4-yl)-1,3,4-thiadiazol-2-yl]methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClFN4OS/c1-6(12)10(18)15-5-9-16-17-11(19-9)7-2-3-14-4-8(7)13/h2-4,6H,5H2,1H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHUDXCPJBHODCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=NN=C(S1)C2=C(C=NC=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClFN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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